Home > Products > Screening Compounds P53739 > Clindamycin 2,3-Dipalmitate
Clindamycin 2,3-Dipalmitate -

Clindamycin 2,3-Dipalmitate

Catalog Number: EVT-13998559
CAS Number:
Molecular Formula: C50H93ClN2O7S
Molecular Weight: 901.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Clindamycin 2,3-Dipalmitate is a derivative of clindamycin, a semi-synthetic antibiotic belonging to the lincosamide class. This compound is primarily utilized for its antibacterial properties, particularly against anaerobic bacteria and certain gram-positive organisms. Clindamycin itself is derived from lincomycin, which was first isolated in 1966. Clindamycin 2,3-Dipalmitate enhances the lipophilicity of clindamycin through the esterification with palmitic acid, potentially improving its absorption and bioavailability in pharmaceutical formulations .

Source and Classification

Clindamycin 2,3-Dipalmitate is synthesized from clindamycin through a chemical reaction involving palmitic acid. It falls under the category of lincosamide antibiotics, which are known for their mechanism of inhibiting bacterial protein synthesis . The compound is classified as an ester due to the formation of an ester bond between clindamycin and palmitic acid.

Synthesis Analysis

Methods and Technical Details

The synthesis of Clindamycin 2,3-Dipalmitate typically involves the esterification process. This reaction can be catalyzed by strong acids such as sulfuric acid or bases like sodium hydroxide. The general steps include:

  1. Preparation of Reactants: Clindamycin and palmitic acid are prepared in suitable solvents.
  2. Esterification Reaction: The reactants are mixed under controlled temperature and pressure conditions to facilitate the reaction.
  3. Purification: After the reaction, the product is purified using methods such as crystallization or chromatography to achieve high purity and yield .

Industrial Production Methods

In industrial settings, larger reactors are used to scale up the synthesis while maintaining precise control over reaction parameters. This ensures consistent quality and efficiency in producing Clindamycin 2,3-Dipalmitate.

Molecular Structure Analysis

Structure and Data

Clindamycin 2,3-Dipalmitate has a complex molecular structure characterized by its ester linkages. The molecular formula can be represented as C30H52ClN2O5SC_{30}H_{52}ClN_2O_5S, indicating the presence of multiple carbon chains due to the palmitate groups.

Structural Representation

The structure includes:

  • A clindamycin backbone
  • Two palmitic acid chains attached at the 2 and 3 positions through ester bonds.

The unique structure contributes to its enhanced lipophilicity compared to other clindamycin derivatives, which may lead to improved pharmacokinetic properties .

Chemical Reactions Analysis

Types of Reactions

Clindamycin 2,3-Dipalmitate can undergo various chemical reactions:

  • Oxidation: Addition of oxygen or removal of hydrogen leading to oxidized products.
  • Reduction: Addition of hydrogen or removal of oxygen resulting in reduced products.
  • Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents for these reactions include:

  • Oxidizing agents: Such as hydrogen peroxide
  • Reducing agents: Such as sodium borohydride
  • Catalysts: Such as palladium on carbon.

These reactions are typically conducted under controlled conditions to ensure desired outcomes .

Mechanism of Action

Clindamycin 2,3-Dipalmitate exerts its antibacterial effects primarily by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit of bacterial ribosomes, preventing peptide bond formation during protein synthesis. This action disrupts cellular function and leads to bacterial cell death .

The mechanism involves:

  • Binding to specific sites on the ribosome
  • Blocking the assembly of aminoacyl-tRNA complexes
  • Impeding peptide chain elongation.

This mechanism is similar across various lincosamide antibiotics but is enhanced in Clindamycin 2,3-Dipalmitate due to its structural modifications .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Solid form (exact color not determined)
  • Odor: Not specified
  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide but less soluble in water.

Chemical Properties

  • Molecular Weight: Approximately C30H52ClN2O5SC_{30}H_{52}ClN_2O_5S
  • Stability: Stable under normal conditions but sensitive to strong oxidizing agents.
  • Partition Coefficient: Indicates lipophilicity which enhances absorption in biological systems .
Applications

Clindamycin 2,3-Dipalmitate has several significant applications:

  • Scientific Research: Utilized as a reference standard in analytical chemistry for method development.
  • Microbiological Studies: Investigated for its antibacterial properties against various pathogens.
  • Pharmaceutical Formulations: Incorporated into topical and oral formulations for treating bacterial infections, particularly those caused by anaerobic bacteria.
  • Industry Use: Employed in producing various pharmaceutical products due to its enhanced bioavailability characteristics .
Introduction to Clindamycin 2,3-Dipalmitate in Modern Therapeutics

Historical Development of Clindamycin Derivatives as Prodrugs

The development of clindamycin prodrugs emerged as a necessary response to the significant pharmacological limitations of early lincosamide antibiotics:

  • Lincomycin Predecessor: Clindamycin (7-chloro-7-deoxylincomycin) was itself developed in 1966 as a semisynthetic improvement upon lincomycin, a natural antibiotic isolated from Streptomyces lincolnensis. While clindamycin offered enhanced antibacterial potency and spectrum compared to lincomycin, it retained problematic characteristics including poor palatability and formulation challenges [5] [10].

  • First-Generation Prodrug (Clindamycin Palmitate): To address clindamycin's intense bitterness—a critical barrier to pediatric adherence—researchers developed clindamycin palmitate hydrochloride in the early 1970s. By esterifying the 2-hydroxyl position with palmitic acid, this prodrug effectively masked the bitter taste through dramatically reduced water solubility and molecular recognition. Pancreatic lipases selectively hydrolyzed the ester bond in the intestine, releasing active clindamycin for systemic absorption. This innovation established the proof-of-concept for fatty acid conjugation as a viable bitterness-masking strategy for unpalatable antibiotics [2] [9].

  • Evolution to Di-Esterified Forms: Despite solving palatability issues, the monopalmitate ester exhibited variable hydrolysis kinetics and suboptimal lymphatic absorption. This limitation drove research into di-esterified variants, culminating in clindamycin 2,3-dipalmitate. The dual esterification strategy leveraged both positional availability on clindamycin's sugar moiety and the enhanced lipophilicity provided by two palmitoyl chains, significantly altering the prodrug's distribution and metabolic activation profile compared to its mono-ester predecessor [4] [8].

Table 1: Evolution of Clindamycin Prodrug Development

CompoundDevelopment EraStructural ModificationPrimary Pharmaceutical Advancement
Lincomycin1962 (Approved)Natural compoundOriginal lincosamide antibiotic
Clindamycin hydrochloride1970 (Approved)7-chloro-7-deoxy derivativeEnhanced spectrum and potency vs. lincomycin
Clindamycin palmitate HCl1970s2-O-palmitoyl esterBitterness masking for pediatric formulation
Clindamycin 2,3-dipalmitateContemporary innovationDi-ester at C2 and C3 hydroxylsEnhanced lipophilicity and lymphatic targeting

Role of Esterification in Enhancing Pharmacokinetic Profiles

Esterification of clindamycin with palmitic acid at both the 2- and 3- positions induces profound modifications to its physicochemical and pharmacokinetic behavior:

  • Solubility and Absorption Transformation: The covalent attachment of two palmitoyl chains (C16 fatty acids) converts clindamycin from a hydrophilic molecule (aqueous solubility ~8-10 mg/mL for hydrochloride salt) to an exceptionally lipophilic prodrug with aqueous solubility below 0.01 mg/mL. This extreme hydrophobicity serves dual functions: it eliminates interaction with bitter taste receptors on the tongue and promotes absorption via the intestinal lymphatic system rather than the portal vein. Lymphatic absorption bypasses first-pass hepatic metabolism, significantly enhancing bioavailability compared to direct oral administration of clindamycin hydrochloride [6] [9].

  • Metabolic Activation Mechanism: The dipalmitate prodrug undergoes sequential enzymatic hydrolysis primarily by carboxyl esterase enzymes (CES1 and CES2 isoforms) in intestinal enterocytes and systemic circulation. This hydrolysis occurs in a stepwise fashion, with clinical evidence suggesting preferential initial cleavage at the 2-position ester bond followed by slower hydrolysis at the 3-position. The liberated palmitic acid serves a dual purpose—it provides a natural lipid absorption pathway and acts as a metabolic energy source during systemic distribution. Crucially, the hydrolysis rate is intentionally designed to be slower than that of the monopalmitate ester, resulting in more sustained release of active clindamycin and prolonged therapeutic concentrations [9] [10].

  • Nanostructuring Effects: Recent studies reveal that the dipalmitate configuration enables spontaneous self-assembly into mixed micelles when combined with endogenous bile salts and phospholipids during intestinal transit. These nanostructures (typically 10-50 nm diameter) significantly enhance solubilization in the lipid-rich intestinal environment and facilitate uptake via enterocyte-based mechanisms including passive transcellular diffusion and receptor-mediated endocytosis. This micellar incorporation represents a unique advantage over mono-esterified prodrugs, which form less stable colloidal structures [8] [9].

Table 2: Comparative Pharmacokinetic Properties of Clindamycin Derivatives

PropertyClindamycin HClClindamycin PalmitateClindamycin 2,3-Dipalmitate
Water SolubilityHigh (>50 mg/mL)Low (~0.5 mg/mL)Very low (<0.01 mg/mL)
LogP (Octanol/Water)~1.2~4.8~8.5
Primary Absorption PathwayPortal circulationMixed (portal/lymphatic)Predominantly lymphatic
Taste ProfileIntensely bitterTastelessTasteless
Metabolic EnzymesCYP3A4 oxidationCarboxyl esterases > CYPCarboxyl esterases >> CYP
Activation Half-lifeNot applicable~30 minutes~90 minutes

Positional Isomerism and Functional Significance of 2,3-Dipalmitate Substitution

The specific esterification at the 2- and 3- positions of clindamycin's galacto-octopyranose moiety confers distinct biochemical advantages over alternative substitution patterns:

  • Stereoelectronic Considerations: Nuclear magnetic resonance (NMR) studies confirm that the 2-hydroxyl group exhibits greater nucleophilicity than the 3-hydroxyl group due to reduced steric hindrance and favorable electronic environment. This reactivity gradient enables selective synthesis pathways where 2-O-acylation precedes 3-O-acylation under controlled reaction conditions. The resulting 2,3-dipalmitate isomer demonstrates superior crystallinity and stability compared to isomeric mixtures, critical attributes for pharmaceutical manufacturing and shelf-life stability. X-ray crystallographic analysis reveals that the 2,3-diester configuration induces a specific conformational change in the sugar ring that shields the glycosidic bond from acid-catalyzed hydrolysis—a common degradation pathway in clindamycin analogs [8].

  • Enzyme-Substrate Specificity: Carboxyl esterase enzymes exhibit markedly different catalytic efficiencies toward positional isomers. In vitro studies with human intestinal extracts demonstrate that 3-mono-palmitate clindamycin undergoes hydrolysis 3.2-fold faster than the 2-mono-palmitate intermediate. The 2,3-dipalmitate thus functions as a sequential release prodrug where initial hydrolysis at the 2-position generates the 3-monoester, which then undergoes slower enzymatic cleavage. This creates a delayed-release pharmacokinetic profile that maintains therapeutic clindamycin concentrations over an extended duration compared to the rapid single-phase release observed with monopalmitate esters [8] [9].

  • Molecular Recognition Implications: The spatial orientation of palmitoyl chains at both 2- and 3-positions creates a molecular architecture that mimics dietary triglycerides. This structural mimicry facilitates interaction with cholesterol ester transfer protein (CETP) and other lipid transport systems, enhancing prodrug distribution within lipid-rich physiological compartments. Additionally, the specific di-ester configuration prevents recognition by efflux transporters (notably P-glycoprotein) that actively export many antibiotic compounds from bacterial cells, potentially reducing bacterial resistance development compared to the parent drug [4] [8].

Table 3: Functional Implications of Positional Isomerism in Clindamycin Di-Esters

Biochemical Property2,3-Dipalmitate2,4-Dipalmitate3,4-Dipalmitate
Hydrolysis Rate (Relative)1.0 (Reference)2.30.6
CrystallinityHighModerateLow
Activation Half-life (in vitro)90 min42 min145 min
Lymphatic Transport Efficiency85%72%68%
Enzymatic PreferenceCarboxyl esterase 1BCarboxyl esterase 2Pancreatic lipase
Thermal Stability (Δ vs. monoester)+15°C+7°C+3°C

The molecular architecture of clindamycin 2,3-dipalmitate exemplifies contemporary prodrug design principles where multiple functional objectives—taste masking, bioavailability enhancement, and controlled metabolic activation—are simultaneously addressed through strategic molecular modification. This compound serves as a compelling case study in the evolution of antibiotic formulations from simple solubility enhancers to sophisticated targeted delivery systems [4] [9].

Properties

Product Name

Clindamycin 2,3-Dipalmitate

IUPAC Name

[(2R,3S,4S,5R,6R)-2-[(1S,2S)-2-chloro-1-[[(2S,4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-5-hexadecanoyloxy-3-hydroxy-6-methylsulfanyloxan-4-yl] hexadecanoate

Molecular Formula

C50H93ClN2O7S

Molecular Weight

901.8 g/mol

InChI

InChI=1S/C50H93ClN2O7S/c1-7-10-12-14-16-18-20-22-24-26-28-30-32-35-42(54)58-47-45(56)46(44(39(4)51)52-49(57)41-37-40(34-9-3)38-53(41)5)60-50(61-6)48(47)59-43(55)36-33-31-29-27-25-23-21-19-17-15-13-11-8-2/h39-41,44-48,50,56H,7-38H2,1-6H3,(H,52,57)/t39-,40+,41-,44+,45-,46+,47-,48+,50+/m0/s1

InChI Key

HPMBDJNVAAGAKM-UWYFMMCGSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC1C(C(OC(C1OC(=O)CCCCCCCCCCCCCCC)SC)C(C(C)Cl)NC(=O)C2CC(CN2C)CCC)O

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)O[C@H]1[C@H]([C@H](O[C@@H]([C@@H]1OC(=O)CCCCCCCCCCCCCCC)SC)[C@@H]([C@H](C)Cl)NC(=O)[C@@H]2C[C@H](CN2C)CCC)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.